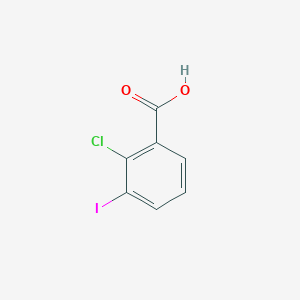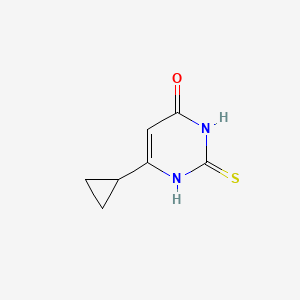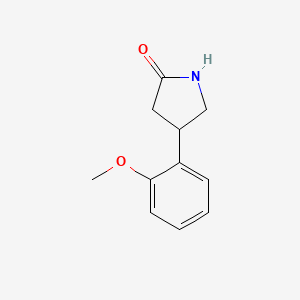
4-(2-Methoxyphenyl)pyrrolidin-2-one
Vue d'ensemble
Description
4-(2-Methoxyphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a methoxyphenyl group attached to the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with pyrrolidine in the presence of an acid catalyst to form the corresponding Schiff base. This intermediate is then cyclized to form the pyrrolidinone ring. The reaction conditions typically involve heating the mixture under reflux for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The starting materials and catalysts used in industrial production are often chosen for their cost-effectiveness and availability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the methoxyphenyl group and the lactam ring.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted pyrrolidinones. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
4-(2-Methoxyphenyl)pyrrolidin-2-one has a wide range of applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: A simpler analog without the methoxyphenyl group, used as a precursor in organic synthesis.
Pyrrolidine-2,5-dione: Known for its use in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in asymmetric synthesis.
Uniqueness
4-(2-Methoxyphenyl)pyrrolidin-2-one is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and increases its solubility in organic solvents .
Propriétés
IUPAC Name |
4-(2-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-5-3-2-4-9(10)8-6-11(13)12-7-8/h2-5,8H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWRMPWIYONZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632579 | |
| Record name | 4-(2-Methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-50-6 | |
| Record name | 4-(2-Methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


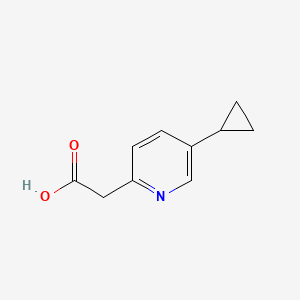



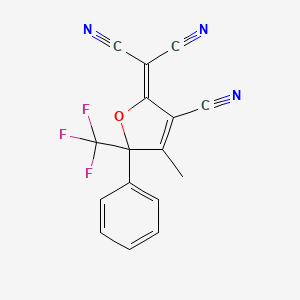
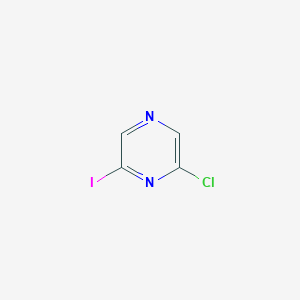
![6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B3024088.png)
![(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine](/img/structure/B3024090.png)
![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B3024091.png)

![6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine](/img/structure/B3024093.png)
